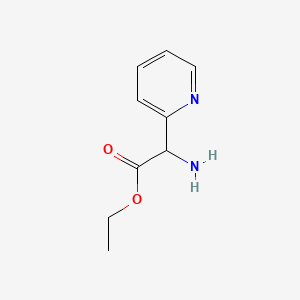

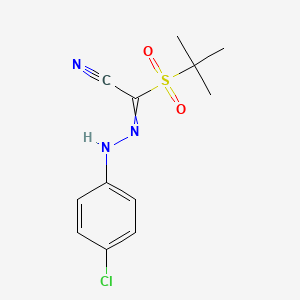

Ethyl 2-amino-2-(pyridin-2-yl)acetate

Übersicht

Beschreibung

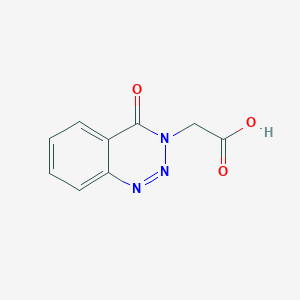

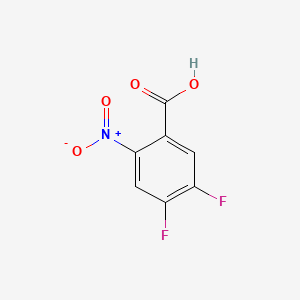

Ethyl 2-amino-2-(pyridin-2-yl)acetate is a compound that is part of a broader class of pyridine derivatives, which are known for their diverse chemical properties and potential applications in various fields, including pharmaceuticals and materials science. The compound's structure includes a pyridine ring, which is a basic nitrogen-containing heterocycle, and an ethyl acetate moiety, which is a common ester group in organic chemistry.

Synthesis Analysis

The synthesis of related pyridine derivatives has been explored in several studies. For instance, ethyl 2-[1-(pyridin-2-yl)ethoxy] acetate and its derivatives were synthesized using 2-ethylpyridine through reactions such as the Whol-Ziegler reaction, Williamson reaction, and esterification . Another study reported the synthesis of ethyl 2-(3-aryl imidazo[1,2-a]pyridin-2-yl)acetates and ethyl 3-aryl-3-(pyridin-2-ylamino)propanoates, indicating the versatility of reactions involving 2-aminopyridine . These methods demonstrate the reactivity of pyridine derivatives and their potential for creating a wide range of compounds with varying properties.

Molecular Structure Analysis

The molecular structure of pyridine derivatives has been characterized using techniques such as NMR, mass spectroscopy, and single-crystal X-ray diffraction . For example, the crystal structure of a related compound, ethyl 2-[5-nitro-2-oxopyridine-1(2H)-yl] acetate, was confirmed by X-ray diffraction, which revealed intermolecular hydrogen bond interactions and supramolecular architecture . Similarly, a chiral complex of a pyridine derivative with nickel(II) acetate was characterized, showing a distorted octahedral geometry around the nickel atom . These studies highlight the importance of structural analysis in understanding the properties and potential applications of pyridine derivatives.

Chemical Reactions Analysis

Pyridine derivatives can undergo a variety of chemical reactions, as evidenced by the synthesis of different compounds. For example, the reaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with arylidinemalononitrile derivatives led to the formation of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives . Additionally, the reactivity of ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates was explored, resulting in the synthesis of polyfunctionally substituted pyran, pyridine, and pyridazine derivatives . These reactions demonstrate the chemical versatility of pyridine derivatives and their potential for creating a wide array of functionalized molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For instance, the presence of a nitro group in ethyl 2-[5-nitro-2-oxopyridine-1(2H)-yl] acetate contributes to its molecular surface interactions, as shown by Hirshfeld surface analysis and DFT calculations . The study of ethyl 2-[1-(pyridin-2-yl)ethoxy] acetate derivatives revealed their potential to facilitate memory in mice, suggesting biological activity that could be related to their chemical structure . These findings underscore the significance of understanding the physical and chemical properties of pyridine derivatives for their application in various domains.

Wissenschaftliche Forschungsanwendungen

Anti-Fibrosis Activity

- Scientific Field: Medicinal Chemistry

- Application Summary: A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized. Their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) for potential anti-fibrotic activities .

- Methods of Application: The compounds were synthesized and their biological activities were evaluated against HSC-T6 cells .

- Results: Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC. Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .

Antitrypanosomal and Antiplasmodial Activities

- Scientific Field: Medicinal Chemistry

- Application Summary: New 2-aminopyrimidine derivatives were prepared and tested for their in vitro activities against Trypanosoma brucei rhodesiense, a causative organism of sleeping sickness, and Plasmodium falciparum NF54, a causative organism of malaria .

- Methods of Application: The 2-aminopyrimidines were synthesized and their activities were tested using microplate assays .

- Results: Some of the compounds exhibited quite good antitrypanosomal activity, and others showed excellent antiplasmodial activity .

Synthesis of N-(pyridin-2-yl)amides

- Scientific Field: Organic Chemistry

- Application Summary: The method can be applied to obtain N-isoquinolin-1-yl carbamates, and ethyl benzo[h]quinolin-2-yl carbamate has also been successfully synthesized .

- Methods of Application: The compounds were synthesized from acyclic starting materials, benzylidene acetones and ammonium thiocyanates, via 5 steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .

- Results: The synthesis was successful, although the yields were lower for N-isoquinolin-1-yl carbamates .

Biological Potential of Indole Derivatives

- Scientific Field: Medicinal Chemistry

- Application Summary: Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

- Methods of Application: The indole derivatives were synthesized and their biological activities were evaluated .

- Results: The compounds exhibited diverse types of biological and pharmaceutical activities .

Synthesis of Substituted Pyridin-2-yl

- Scientific Field: Organic Chemistry

- Application Summary: The method can be applied to obtain N-isoquinolin-1-yl carbamates, although in lower yields, and ethyl benzo[h]quinolin-2-yl carbamate has also been successfully synthesized .

- Methods of Application: The compounds were synthesized from acyclic starting materials, benzylidene acetones and ammonium thiocyanates, via 5 steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .

- Results: The synthesis was successful, although the yields were lower for N-isoquinolin-1-yl carbamates .

Construction of Novel Heterocyclic Compound Libraries

- Scientific Field: Medicinal Chemistry

- Application Summary: Construction of novel heterocyclic compound libraries with potential biological activities is an important component of medicinal chemistry and chemical biology .

- Methods of Application: The indole derivatives were synthesized and their biological activities were evaluated .

- Results: The compounds exhibited diverse types of biological and pharmaceutical activities .

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, H335 . These codes correspond to specific hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

Eigenschaften

IUPAC Name |

ethyl 2-amino-2-pyridin-2-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-2-13-9(12)8(10)7-5-3-4-6-11-7/h3-6,8H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAEPNWOYOBQMBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00404367 | |

| Record name | Ethyl 2-amino-2-(pyridin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00404367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-amino-2-(pyridin-2-yl)acetate | |

CAS RN |

55243-15-7 | |

| Record name | Ethyl 2-amino-2-(pyridin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00404367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-N-(2-furylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B1307649.png)

![2-((Z)-1-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}ethylidene)-1-hydrazinecarbothioamide](/img/structure/B1307654.png)